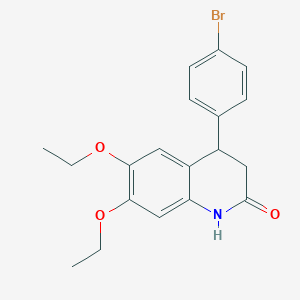
N-(3-hydroxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide
Vue d'ensemble
Description
N-(3-hydroxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide, also known as LY294002, is a synthetic compound that has been widely used in scientific research as a selective inhibitor of phosphoinositide 3-kinases (PI3Ks). This compound has gained significant attention due to its potential applications in cancer research, immunology, and neurology.
Applications De Recherche Scientifique
N-(3-hydroxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide has been extensively used in scientific research as a selective inhibitor of PI3Ks. PI3Ks are a family of lipid kinases that play a crucial role in various cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of PI3K signaling has been implicated in the pathogenesis of various diseases, including cancer, autoimmune disorders, and neurological disorders.
N-(3-hydroxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide has been shown to inhibit the activity of all class I PI3K isoforms, including p110α, p110β, p110γ, and p110δ. This compound has been used to investigate the role of PI3K signaling in various cellular processes and disease models. For example, N-(3-hydroxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide has been used to study the role of PI3K signaling in cancer cell growth, apoptosis, and metastasis. It has also been used to investigate the role of PI3K signaling in T cell activation and differentiation, as well as in the regulation of synaptic plasticity and neuronal survival.
Mécanisme D'action
N-(3-hydroxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide acts as a competitive inhibitor of ATP binding to the catalytic domain of PI3Ks. This compound binds to the ATP-binding pocket of PI3Ks and prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a key signaling molecule that activates downstream effectors, including Akt, mTOR, and PDK1, which regulate various cellular processes.
Biochemical and Physiological Effects:
N-(3-hydroxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth, induce apoptosis, and suppress metastasis. In T cells, N-(3-hydroxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide has been shown to inhibit T cell activation and differentiation, as well as cytokine production. In neurons, this compound has been shown to regulate synaptic plasticity and promote neuronal survival.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-hydroxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide has several advantages for lab experiments. It is a highly selective inhibitor of PI3Ks and does not affect other kinases or signaling pathways. This compound has been extensively used in scientific research and has a well-established mechanism of action. However, there are also some limitations to using N-(3-hydroxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide in lab experiments. This compound has been shown to have off-target effects at high concentrations, and its effects may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the use of N-(3-hydroxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide in scientific research. One potential application is in the development of new cancer therapies. PI3K signaling is a promising target for cancer therapy, and N-(3-hydroxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide has shown efficacy in preclinical models of cancer. However, the development of N-(3-hydroxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide as a clinical drug has been hampered by its off-target effects and poor pharmacokinetics. Therefore, there is a need to develop more potent and selective PI3K inhibitors with better pharmacological properties.
Another potential application of N-(3-hydroxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide is in the study of neurodegenerative diseases. PI3K signaling has been implicated in the pathogenesis of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. N-(3-hydroxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide has been shown to promote neuronal survival and regulate synaptic plasticity, making it a promising candidate for the development of new therapies for these disorders.
In conclusion, N-(3-hydroxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide is a synthetic compound that has been widely used in scientific research as a selective inhibitor of PI3Ks. This compound has potential applications in cancer research, immunology, and neurology. Further research is needed to develop more potent and selective PI3K inhibitors with better pharmacological properties and to explore the potential therapeutic applications of N-(3-hydroxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide in various diseases.
Propriétés
IUPAC Name |
N-(3-hydroxyphenyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c17-10-4-1-3-9(7-10)15-14(18)11-8-12(19-16-11)13-5-2-6-20-13/h1-8,17H,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFVKBBDZCEXQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)C2=NOC(=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49715771 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-Hydroxyphenyl)-5-(thiophen-2-YL)-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(ethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4775188.png)
![5-chloro-2-methoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B4775189.png)
![methyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4775197.png)
![4-cyano-5-{[2-cyano-3-(1-isopropyl-1H-indol-3-yl)acryloyl]amino}-N,N,3-trimethyl-2-thiophenecarboxamide](/img/structure/B4775203.png)
![methyl 4-[5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B4775208.png)
![N-(2,4-dichlorophenyl)-2-{[5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4775216.png)
![4-[(5-chloro-2-thienyl)methyl]-N-(4-ethylphenyl)-1-piperazinecarboxamide](/img/structure/B4775219.png)

![2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-hydroxyethyl)acetamide](/img/structure/B4775244.png)

![5-{[(2-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4775256.png)
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4775257.png)

![2-{[butyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone](/img/structure/B4775279.png)